2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid
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Overview
Description
2-[(6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring. This compound, in particular, features a chloro group at the 6th position and a phenyl group at the 2nd position on the benzimidazole ring, with a propanoic acid moiety attached via an oxygen atom.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 6-chloro-2-phenyl-1H-1,3-benzimidazole with chloroformate esters, followed by hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis involving the initial formation of the benzimidazole core, followed by chlorination and subsequent functional group modifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, with nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, in aqueous medium.
Reduction: LiAlH₄, H₂, Pd/C catalyst.
Substitution: NaN₃, KI, in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or iodides.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various enzymes and receptors in the body . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Mode of Action
For instance, some benzimidazole derivatives can deactivate certain enzymes by forming a covalent bond with them . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biochemical pathways.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of pathways due to their diverse biological and clinical applications . The affected pathways can have downstream effects on various biological processes, including cell growth, metabolism, and immune response.
Pharmacokinetics
The rate of reaction of similar compounds is known to be influenced by factors such as the substituents in the aromatic ring and the ph of the environment . These factors can impact the compound’s bioavailability.
Result of Action
Benzimidazole derivatives are known to have a wide range of biological effects, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of the compound’s reaction . Additionally, the presence of other compounds in the environment can also impact the compound’s action. For example, the presence of certain enzymes or receptors can influence the compound’s interaction with its targets.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of benzimidazole derivatives with various biomolecules. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-[(6-chloro-2-phenyl-1H-benzimidazol-1-yl)hexyl]-1H-isoindole-1,3(2H)-dione hydrochloride
2-[(6-chloro-2-phenyl-1H-benzimidazol-1-yl)ethoxy]acetic acid
Uniqueness: Compared to similar compounds, 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid has a distinct propanoic acid moiety, which may confer unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(6-chloro-2-phenylbenzimidazol-1-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10(16(20)21)22-19-14-9-12(17)7-8-13(14)18-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDCECPVWEHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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